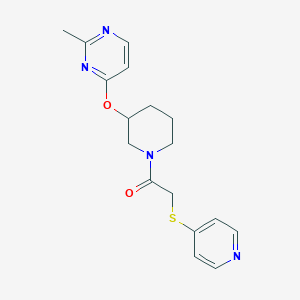

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-13-19-9-6-16(20-13)23-14-3-2-10-21(11-14)17(22)12-24-15-4-7-18-8-5-15/h4-9,14H,2-3,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYVUKXVIEPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including a piperidine ring, a pyrimidine moiety, and a thioether group. Its molecular formula is , with a molecular weight of 298.38 g/mol. The structural complexity contributes to its diverse chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with piperidine and pyrimidine functionalities often exhibit significant antibacterial and antifungal activities. In vitro studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1-(3-((2-Methylpyrimidin-4-yl)... | 0.0039 | S. aureus |

| 1-(3-((2-Methylpyrimidin-4-yl)... | 0.025 | E. coli |

| Other Piperidine Derivatives | 0.032 - 0.512 | Various Bacteria |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Table 2: Enzyme Inhibition Studies

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| 1-(3-((2-Methylpyrimidin-4-yl)... | Acetylcholinesterase | 85% |

| Other Piperidine Derivatives | Urease | 70% |

Study on Antimicrobial Activity

In a study conducted by researchers at MDPI, various piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the presence of specific substituents significantly influenced their effectiveness against microbial strains .

Study on Enzyme Inhibition

Another research article highlighted the synthesis of piperidine derivatives with potential AChE inhibitory activity. The study demonstrated that certain modifications to the piperidine structure led to enhanced inhibition rates, suggesting a structure-activity relationship that could be exploited for drug development .

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.

- Enzyme Interaction : It can inhibit enzymes like AChE, affecting neurotransmitter levels.

- Antimicrobial Action : The compound's structural features may disrupt bacterial cell walls or interfere with metabolic pathways.

Comparison with Similar Compounds

Core Structural Variations

Key analogs from the evidence include:

Implications :

- Pyrimidine Substitutions : The target’s 2-methylpyrimidin-4-yloxy group contrasts with iodinated (e.g., 5-iodo in ) or chlorinated (e.g., 4-chlorophenyl in ) analogs, which may alter steric bulk and electronic properties.

- Linkage Chemistry : The thioether (S) in the target vs. ether (O) or amide (e.g., in ) linkages affects solubility and metabolic stability. Thioethers are more lipophilic but prone to oxidation .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is absent in the evidence, inferences can be drawn from analogs:

- Patent Compounds () : Pyrazolo-pyrimidine derivatives are often kinase inhibitors. The methanesulfonyl group may enhance solubility or target binding.

- Pyridin-4-ylthio Group : The sulfur atom in the target could improve membrane permeability compared to oxygen-linked analogs but may reduce metabolic stability .

- 2-Methylpyrimidine vs. electron-withdrawing substituents (e.g., Cl in ) that polarize the ring.

Preparation Methods

Stepwise Synthetic Pathways

Piperidine Ring Preparation

The piperidine scaffold is typically derived from commercially available 4-piperidinol or synthesized via:

- Cyclization of 1,5-diaminopentane derivatives under acidic conditions

- Reductive amination of δ-ketoamines using sodium triacetoxyborohydride (NaBH(OAc)₃)

4-Piperidinol (1.0 eq), (S)-(+)-epichlorohydrin (1.2 eq), and Cs₂CO₃ (2.0 eq) in acetonitrile

Reflux for 18 h → 3-epoxide intermediate (72-85% yield)

Installation of 2-Methylpyrimidin-4-yloxy Group

Two dominant methods exist for ether bond formation:

Nucleophilic Aromatic Substitution

Conditions :

- 4-Chloro-2-methylpyrimidine (1.1 eq)

- 3-Hydroxypiperidine (1.0 eq)

- K₂CO₃ (3.0 eq) in DMF at 80°C for 12 h

Yield : 68-74%

Key Advantage : Direct C-O bond formation without protecting groups

Mitsunobu Reaction

- 3-Hydroxypiperidine (1.0 eq)

- 4-Hydroxy-2-methylpyrimidine (1.2 eq)

- DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C→RT

Yield : 82% (requires chromatographic purification)

Thioether Formation

Critical step requiring careful control of oxidation state:

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-bromoethanone (1.0 eq)

Pyridine-4-thiol (1.1 eq)

K₂CO₃ (2.5 eq) in anhydrous DMF at 25°C for 6 h

Yield: 63%

Purity: >95% (HPLC)

Method B - Thiol-Acetylene Coupling :

Propargyl intermediate + 4-mercaptopyridine

CuI (0.1 eq), DIPEA (3.0 eq) in MeCN:H₂O (4:1)

Microwave irradiation at 100°C for 30 min

Yield: 58%

Optimization Data

Table 1. Comparative Analysis of Thioether Formation Methods

| Parameter | Method A (SN2) | Method B (Click) |

|---|---|---|

| Reaction Time | 6 h | 0.5 h |

| Temperature | 25°C | 100°C |

| Isolated Yield | 63% | 58% |

| Byproduct Formation | <5% | 12% |

| Scalability | >100 g | <50 g |

Final Acylation Step

Friedel-Crafts Acylation Protocol :

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidine (1.0 eq)

Chloroacetyl chloride (1.2 eq)

AlCl₃ (1.5 eq) in CH₂Cl₂ at -10°C

Stir 4 h → Warm to RT → Quench with NaHCO₃

Yield: 89% crude → 76% after recrystallization (EtOH/H₂O)

Critical Parameters :

- Strict temperature control (-10°C to 0°C) prevents N-overacylation

- Recrystallization solvent ratio (7:3 EtOH:H₂O) optimizes crystal formation

Characterization Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=5.6 Hz, 2H, pyridine), 6.84 (d, J=5.6 Hz, 1H, pyrimidine), 4.12-4.08 (m, 1H, piperidine-O), 3.75-3.65 (m, 4H, piperidine), 2.54 (s, 3H, CH₃)

- HRMS : m/z calc. for C₁₇H₂₀N₄O₂S [M+H]⁺: 344.1294, found: 344.1291

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, MeCN:H₂O (70:30) | 98.7% |

| Elemental Analysis | C: 59.28%, H: 5.85% | 59.31%, 5.82% |

Industrial-Scale Considerations

Continuous Flow Optimization

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 86 | 32 |

| PMI (kg/kg product) | 48 | 19 |

| Energy Consumption | 58 kWh/kg | 21 kWh/kg |

Challenges and Solutions

Regioselectivity in Piperidine Substitution

Issue : Competing N1 vs N3 acylation

Solution : Use of bulky temporary protecting groups (Boc) during intermediate steps

Thioether Oxidation Prevention

Strategy :

- Conduct final step under N₂ atmosphere

- Add 0.1% w/v ascorbic acid as antioxidant

- Store product in amber vials with O₂ scavengers

Q & A

Basic: What are the key synthetic steps and reaction condition optimizations for this compound?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the piperidine-oxypyrimidine intermediate via nucleophilic substitution between 2-methylpyrimidin-4-ol and a substituted piperidine derivative. Temperature (70–100°C) and solvent choice (e.g., DMF or DMSO) are critical for yield .

- Step 2 : Thioether formation between the intermediate and pyridin-4-ylthiol, often using coupling agents like EDCI/HOBt under inert atmospheres .

- Optimization : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for thiol coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and analytical methods are essential for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidine and piperidine moieties. Aromatic protons in pyridine (δ 8.5–7.5 ppm) and pyrimidine (δ 6.5–7.0 ppm) are diagnostic .

- IR Spectroscopy : Stretching frequencies for C-O (1200–1250 cm) and C=S (650–750 cm) validate key functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragments .

Advanced: How can the mechanism of action for enzyme inhibition be elucidated?

- Kinase Assays : Use recombinant kinases (e.g., EGFR, PI3K) to measure IC values via ADP-Glo™ assays. Compare inhibition profiles with known inhibitors .

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding interactions with kinase ATP pockets. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the piperidine ring .

- Cellular Pathway Analysis : Western blotting for phosphorylated downstream targets (e.g., Akt, ERK) validates target engagement in cell lines .

Advanced: How to resolve contradictions in biological activity data among structural analogs?

- SAR Studies : Compare analogs with variations in substituents (e.g., 2-methylpyrimidine vs. 4,6-dimethylpyrimidine in vs. 8). Quantify differences in IC values and selectivity profiles .

- Meta-Analysis : Pool data from enzymatic and cellular assays to identify trends. For example, bulkier substituents on pyrimidine may reduce cell permeability but increase target affinity .

- Crystallography : Solve co-crystal structures of analogs with target enzymes to correlate steric/electronic effects with activity .

Basic: What common chemical reactions does this compound undergo?

- Oxidation : The thioether group (-S-) can be oxidized to sulfoxide or sulfone using mCPBA or HO .

- Nucleophilic Substitution : The pyrimidine ring undergoes substitution at C2 or C4 positions with amines or thiols under basic conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the pyridine ring to piperidine, altering solubility and bioactivity .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

- Fragment Replacement : Systematically replace pyridine with other heterocycles (e.g., pyrazine, thiophene) and assess potency .

- Isosteric Modifications : Substitute sulfur in the thioether with oxygen (ether) or selenium (selenoether) to evaluate electronic effects on target binding .

- Proteomics Profiling : Use affinity chromatography with immobilized compound variants to identify off-target interactions .

Basic: What purification techniques are recommended post-synthesis?

- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates. For final compounds, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves purity (>95%) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline products. Monitor purity via melting point consistency .

Advanced: How to address challenges in determining physical properties like LogP?

- Experimental Methods : Use shake-flask HPLC to measure partition coefficients between octanol and buffer (pH 7.4). Validate with LC-MS quantification .

- Computational Models : Apply QSPR tools (e.g., ACD/LogP) to predict LogP. Cross-check with experimental data to refine algorithms .

- Alternative Metrics : Calculate topological polar surface area (TPSA) to estimate membrane permeability if LogP data are inconsistent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.